2-(5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)-1H-indol-1-yl)acetic acid
Overview
Description
This compound is a pharmacologically active compound which is an inhibitor of PGD2 at the CRTH2 receptor . It is specifically related to the microcrystalline form of the compound .
Synthesis Analysis
The synthesis of this compound involves several steps. First, the crystalline form of the compound is treated with a basic aqueous solution. This is followed by a treatment with a weak acid. Finally, the microcrystalline form of the compound is precipitated and recovered .Molecular Structure Analysis
The molecular structure of this compound is complex, containing two or more hetero rings, having nitrogen atoms as the only ring hetero atoms, at least one ring being a six-membered ring with only one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the treatment of the crystalline form with a basic aqueous solution, followed by a treatment with a weak acid .Scientific Research Applications
Complex Formation with Metals
Research by Wei et al. (2006) explored tridentate ligands derived from quinoline, involved in forming complexes with rhenium tricarbonyl. This study demonstrates the potential of quinoline derivatives, similar in structure to 2-(5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)-1H-indol-1-yl)acetic acid, in forming stable metal complexes, which could be significant in fluorescence applications (Wei et al., 2006).
Synthesis of Derivatives and Biological Activity
A study by Rao et al. (2019) involved the synthesis of various derivatives of 5-fluoro-1H-indol-1-yl compounds, akin to the chemical . These compounds were evaluated for their anti-oxidant and anti-microbial activity, indicating the potential of such compounds in biological applications (Rao et al., 2019).
Applications in Organic Synthesis
Basavarajaiah and Mruthyunjayaswamy (2009) conducted research on the synthesis of substituted indole derivatives involving quinoline, showcasing the role of these compounds in the development of new organic synthesis methodologies (Basavarajaiah & Mruthyunjayaswamy, 2009).
Fluorescence Applications
Hirano et al. (2004) investigated 6-methoxy-4-quinolone, an oxidation product of a compound structurally related to the chemical , for its potential as a novel fluorophore. This research highlights the utility of quinoline derivatives in biomedical analysis, particularly due to their strong fluorescence properties (Hirano et al., 2004).
Sensor Applications
Research by Park et al. (2015) developed a chemosensor using quinoline as a fluorophore for detecting Zn2+ in aqueous solution and living cells. This indicates the potential use of quinoline derivatives in the development of highly selective chemosensors (Park et al., 2015).
properties
IUPAC Name |
2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O2/c1-13-17(11-16-8-6-14-4-2-3-5-19(14)23-16)18-10-15(22)7-9-20(18)24(13)12-21(25)26/h2-10H,11-12H2,1H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FATGTHLOZSXOBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CC(=O)O)C=CC(=C2)F)CC3=NC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00234343 | |
Record name | OC-000459 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00234343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)-1H-indol-1-yl)acetic acid | |
CAS RN |
851723-84-7 | |
Record name | OC-000459 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851723847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OC-459 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11900 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | OC-000459 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00234343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIMAPIPRANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04XB9TB8OL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.